molecular formula C7H3Cl2NO4 B1293580 2,5-Dichloro-3-nitrobenzoic acid CAS No. 88-86-8

2,5-Dichloro-3-nitrobenzoic acid

Cat. No. B1293580
M. Wt: 236.01 g/mol
InChI Key: AUAXYMOBWXOEQD-UHFFFAOYSA-N
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Patent
US05391541

Procedure details

To a flask in which had been placed 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin were added, with good agitation, 200 mL of water and 200 mL of concentrated hydrochloric acid. The stirred reaction mixture was heated at 95° C. for 4.5 hours and at the conclusion of this period was poured over ice, causing a solid to form. This solid was removed by filtration and washed with water, then dissolved in ethyl acetate. This solution was washed three times with water and once with a saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate and filtered, the solution was evaporated under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid, weighing 39.25 grams.
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Sn].Cl>O>[NH2:11][C:10]1[C:2]([Cl:1])=[C:3]([CH:7]=[C:8]([Cl:14])[CH:9]=1)[C:4]([OH:6])=[O:5] |^3:14|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])Cl
Name
Quantity
40 g
Type
reactant
Smiles
[Sn]
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask in which had been placed
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
ADDITION
Type
ADDITION
Details
was poured over ice
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
This solid was removed by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
This solution was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=C(C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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